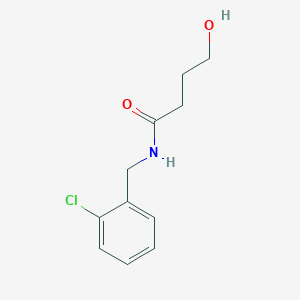

N-(2-chlorobenzyl)-4-hydroxybutanamide

Beschreibung

Eigenschaften

Molekularformel |

C11H14ClNO2 |

|---|---|

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |

InChI |

InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-13-11(15)6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |

InChI-Schlüssel |

PMXFUBJYXVYRPE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Below, N-(2-chlorobenzyl)-4-hydroxybutanamide is compared to four structurally similar compounds, focusing on biological activity, selectivity, and metabolic stability.

N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k)

- Structure : Features a sulfonamide core with 2-chlorobenzyl and dibromo-ethoxyphenyl substituents.

- Activity : Inhibits butyrylcholinesterase (BChE) with an IC50 of 42.21 ± 0.25 µM, significantly less potent than the reference eserine (IC50 = 0.85 ± 0.0001 µM) ().

- Selectivity: Not reported for other enzymes.

- Metabolism : Likely prone to rapid metabolism due to multiple halogen and ethoxy groups.

2-(3-Chloro-4-hydroxyphenyl)-N-(2-chlorobenzyl)acetamide (Compound 18)

- Structure : Acetamide derivative with dual chloro substituents and a single hydroxy group.

- Activity : Potent inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with IC50 = 0.78 ± 0.16 µM, demonstrating >15-fold selectivity over 17β-HSD1 ().

- Metabolism : Enhanced stability due to fewer hydroxy groups, reducing susceptibility to glucuronidation ().

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Structure : Benzamide with 4-chlorophenyl and methoxy-methylbenzoyl groups.

- Applications : Used as a fluorescent probe in analytical chemistry ().

4-Phenyl-6-chloroquinoline Derivatives (e.g., Compounds 6a-c)

- Structure: Quinoline core substituted with 2-chlorobenzyl and morpholine/piperidine groups.

- Activity : Designed as antiviral agents (e.g., SARS-CoV-2 inhibitors) via mechanisms involving viral replication interference ().

- Synthesis : Achieved via cyclization and O-alkylation steps, highlighting scalable routes for chlorobenzyl-containing analogs ().

Data Table: Key Comparative Metrics

| Compound | Target Enzyme/Application | IC50 or Activity | Selectivity | Metabolic Stability |

|---|---|---|---|---|

| This compound | Hypothesized: 17β-HSD2/BChE | Not reported | Unknown | Likely stable (1 hydroxy) |

| Compound 6k (Sulfonamide) | BChE | 42.21 ± 0.25 µM | Low vs. eserine | Moderate (halogenated) |

| Compound 18 (Acetamide) | 17β-HSD2 | 0.78 ± 0.16 µM | >15-fold vs. 17β-HSD1 | High (1 hydroxy) |

| Quinoline Derivatives (6a-c) | SARS-CoV-2 replication | Antiviral (qualitative) | Not quantified | Variable (depends on substituents) |

Research Findings and Implications

- Enzyme Inhibition : Compound 18’s high potency against 17β-HSD2 underscores the importance of chloro-benzyl motifs in selective enzyme targeting, a feature that this compound may share ().

- Therapeutic Potential: The antiviral activity of chlorobenzyl-containing quinolines () suggests that this compound could be repurposed for viral inhibition studies, though this remains unexplored.

Vorbereitungsmethoden

Carbodiimide-Mediated Activation

This approach employs N,N'-carbonyldiimidazole (CDI) to activate 4-hydroxybutanoic acid, followed by reaction with 2-chlorobenzylamine. As detailed in GABA uptake inhibitor syntheses, the protocol involves:

-

Dissolving 4-hydroxybutanoic acid (1 eq.) in dimethylformamide (DMF).

-

Adding CDI (1 eq.) to form an active acylimidazole intermediate.

-

Introducing 2-chlorobenzylamine (1.5 eq.) to the mixture, stirring for 24 hours at room temperature.

-

Quenching with ice-cold water and crystallizing the product from ethanol.

Key Data :

This method avoids racemization and is ideal for heat-sensitive substrates. However, excess amine is required to drive the reaction to completion.

Triazine-Based Activation

An alternative method uses 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) as a coupling agent. The procedure includes:

-

Activating 4-hydroxybutanoic acid with CDMT (1 eq.) in DMAC at 0°C.

-

Adding NMM (1 eq.) and 2-chlorobenzylamine (1 eq.).

-

Stirring at 0°C for 1 hour, then at room temperature for 20 hours.

-

Isolating the product via filtration and recrystallization.

Key Data :

Nucleophilic Substitution Approaches

Nucleophilic substitution offers a route to introduce the 2-chlorobenzyl group post-amide formation. This method, adapted from diphenylbutenylamide syntheses, involves:

Alkylation of 4-Hydroxybutanamide

-

Reacting 4-hydroxybutanamide with 2-chlorobenzyl bromide (1.2 eq.) in acetonitrile.

-

Adding potassium carbonate (2 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.) as a phase-transfer catalyst.

-

Heating at 80°C for 12 hours.

-

Purifying via column chromatography (ethyl acetate/hexane).

Key Data :

Multi-Step Functionalization

A hybrid strategy combines lactone ring-opening and subsequent amidation, as reported in neuropathic pain therapeutic research:

Lactone Ring-Opening and Amidation

-

Hydrolyzing γ-butyrolactone to 4-hydroxybutanoic acid under acidic conditions.

-

Converting the acid to its acid chloride using thionyl chloride.

-

Reacting with 2-chlorobenzylamine in dichloromethane.

-

Neutralizing with sodium bicarbonate and extracting with ethyl acetate.

Key Data :

Comparative Analysis of Methods

Key Observations :

-

Nucleophilic alkylation offers the highest yield but requires careful control to minimize over-alkylation.

-

CDI/CDMT methods provide superior purity, critical for pharmaceutical applications.

-

Lactone-based routes are lengthier but advantageous for scalable production.

Optimization and Scale-Up Considerations

Solvent Selection

Catalytic Additives

Q & A

Q. Conflicting reports on biological activity: How to validate target specificity?

- Methodological Answer : Perform dose-response assays (IC50/EC50) across multiple cell lines (e.g., HEK293, HeLa) to rule off-target effects. Use CRISPR knockouts of suspected targets (e.g., COX-2) to confirm mechanism. Cross-validate with radioligand binding assays for receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.